Formoterol

Pharmacodynamics Pulmonology Clinical Trial

Formoterol distinguishes itself as a full β2-adrenoceptor agonist with rapid 1–3 min bronchodilation onset and 12-hour duration, unlike partial agonists such as salmeterol. This unique pharmacodynamic profile—moderate lipophilicity enabling fast membrane diffusion combined with high intrinsic efficacy—makes it the only LABA suitable for single-inhaler MART strategy research. Researchers procure this compound for maximal β2-signaling studies, cardiac selectivity benchmarking (>200-fold functional selectivity), and novel inhaled bronchodilator development. Secure high-purity Formoterol today.

Molecular Formula C19H24N2O4
Molecular Weight 344.4 g/mol
CAS No. 128954-45-0
Cat. No. B127741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormoterol
CAS128954-45-0
Synonyms3-formylamino-4-hydroxy-alpha-(N-1-methyl-2-p-methoxyphenethylaminomethyl)benzyl alcohol.hemifumarate
arformoterol
BD 40A
eformoterol
Foradil
formoterol
formoterol fumarate
formoterol fumarate, ((R*,R*)-(+-))-isomer
formoterol, ((R*,R*)-(+-))-isomer
Oxis
Molecular FormulaC19H24N2O4
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O
InChIInChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)
InChIKeyBPZSYCZIITTYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly (as fumarate salt)
In water, 1.12X10+4 mg/L at 25 °C /Estimated/
4.16e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Formoterol (CAS 128954-45-0): A Rapid-Onset, Full-Agonist LABA for Differentiated Therapeutic and Research Applications


Formoterol is a long-acting β2-adrenoceptor agonist (LABA) that functions as a full agonist at the β2-adrenoceptor, distinguishing it from partial agonists like salmeterol [1]. Its molecular pharmacology is characterized by a unique balance of moderate lipophilicity and high intrinsic efficacy, which together enable a rapid onset of bronchodilation within 1–3 minutes, combined with a 12-hour duration of action [2]. This profile positions formoterol as a therapeutically versatile agent, suitable for both maintenance therapy and as-needed reliever use when combined with an inhaled corticosteroid, a role not shared by all in-class compounds [1].

Formoterol (CAS 128954-45-0) Cannot Be Readily Substituted: A Primer on In-Class Pharmacological Divergence


The LABA class is not homogeneous; key pharmacodynamic and pharmacokinetic properties such as onset speed, receptor binding duration, and intrinsic efficacy vary significantly between agents [1]. For instance, while both formoterol and salmeterol have a ~12-hour duration, formoterol's rapid onset (1–3 minutes) contrasts sharply with salmeterol's slower effect, a difference driven by their distinct lipophilicities and membrane diffusion kinetics [2]. Furthermore, formoterol's status as a full β2-agonist gives it higher maximal efficacy compared to partial agonists like salmeterol, a property that directly impacts its utility in both maintenance and reliever therapy contexts [1]. These fundamental differences mean that a generic substitution within the LABA class is pharmacologically inappropriate and may lead to clinically meaningful divergences in patient response and therapeutic strategy.

Quantitative Differentiators of Formoterol: Comparative Evidence Against Closest Analogs (Salmeterol, Indacaterol)


Onset of Action: Formoterol Provides Significantly Faster Bronchodilation than Salmeterol in COPD Patients

In a randomized, double-blind clinical trial, a single 12 μg dose of formoterol demonstrated a statistically significantly faster onset of bronchodilation compared to a single 50 μg dose of salmeterol in patients with stable, moderate-to-severe COPD [1]. The primary endpoint, the normalized area under the curve for forced expiratory volume in 1 second from 0 to 1 hour (FEV1 AUC*0-1h), was superior for formoterol.

Pharmacodynamics Pulmonology Clinical Trial

Intrinsic Efficacy: Formoterol is a Full Agonist, in Contrast to the Partial Agonist Salmeterol

At the human β2-adrenoceptor, formoterol acts as a full agonist, capable of eliciting the maximum possible cellular response. In contrast, salmeterol is a partial agonist, which produces a submaximal response even at full receptor occupancy [1]. This fundamental difference in intrinsic efficacy is a key pharmacological distinction between the two drugs and has been confirmed in multiple in vitro systems.

Molecular Pharmacology β2-Adrenoceptor In Vitro

Molecular Efficacy Ranking: Formoterol is Among the Most Efficacious LABAs, Contrasting with Indacaterol's Lower Selectivity

A comprehensive 2025 in vitro study directly comparing the molecular pharmacology of short-, long-, and ultra-long-acting β2-agonists at the human β2- and β1-adrenoceptors found that formoterol and indacaterol were the most efficacious agonists tested [1]. However, this high efficacy for indacaterol comes at the cost of lower β2-selectivity, which is similar to the short-acting agonist salbutamol (approximately 40-fold). In contrast, salmeterol and vilanterol were highly β2-selective (>1000-fold) [1].

Molecular Pharmacology Comparative Efficacy Structure-Activity Relationship

Receptor Binding Kinetics: Formoterol's Intermediate Dissociation Half-Life Confers Functional Flexibility

In a 2010 study comparing the binding kinetics of LABAs at the human β2-adrenoceptor, formoterol exhibited an intermediate dissociation half-life (t1/2) of 3.3 hours [1]. This contrasts sharply with salmeterol's exceptionally long t1/2 of >12 hours and the short-acting salbutamol's t1/2 of 0.03 hours (2 minutes). The study authors note that formoterol's intermediate receptor binding duration, combined with its rapid membrane diffusion, helps explain its dual profile of quick onset and 12-hour duration.

Receptor Kinetics Drug-Target Residence Time Pharmacology

Cardiac Safety Selectivity: Formoterol's β2/β1 Selectivity Ratio is 5-Fold Higher than Albuterol, Positioning it Favorably

FDA-approved product labeling provides quantitative data on β2-over-β1 adrenoceptor selectivity, a key factor in cardiac safety. The in vitro binding selectivity for formoterol is more than 5 times higher than that of the short-acting agonist albuterol [1]. While salmeterol is noted to have an even higher (3 times) selectivity ratio than formoterol, the labeling confirms formoterol's own >200-fold selectivity for β2 over β1 receptors, and that clinical studies showed no significant placebo-differentiated effects on heart rate or cardiac rhythm [1].

Safety Pharmacology Selectivity Adverse Events

Targeted Research and Industrial Applications for Formoterol (CAS 128954-45-0) Based on Differentiated Evidence


Development of Maintenance and Reliever Therapy (MART) Inhaler Formulations

Formoterol's unique combination of rapid onset (1-3 min) and full agonism enables its use as a single-inhaler MART, a therapeutic strategy where patients use the same inhaler for both daily maintenance and as-needed symptom relief [1]. This dual functionality is a key differentiator from salmeterol, which due to its slower onset and partial agonism, is restricted to maintenance therapy only. This application directly leverages the evidence of faster FEV1 AUC*0-1h superiority over salmeterol in clinical trials [2].

Research on β2-Adrenoceptor Full Agonism and Signal Transduction

As a high-efficacy, full agonist, formoterol is an essential tool compound for in vitro and in vivo studies designed to investigate the maximal signaling capacity of the β2-adrenoceptor. This contrasts with the use of partial agonists like salmeterol for studying partial receptor activation. The well-characterized full agonist profile of formoterol [3] makes it a superior reference standard for calibrating cellular assays for cAMP accumulation and other downstream signaling events, and for exploring the therapeutic implications of achieving maximal receptor response.

Formulation Development Focused on Rapid Bronchodilation with Sustained Effect

The biophysical properties of formoterol, specifically its moderate lipophilicity, facilitate rapid diffusion through the plasmalemma lipid bilayer, resulting in a 1-3 minute onset of relaxation [4]. This makes formoterol a reference molecule for designing or benchmarking novel inhaled bronchodilators intended for rapid symptomatic relief. The evidence of its distinct membrane interaction kinetics [4] and intermediate receptor dissociation half-life [5] provides a quantitative basis for evaluating new chemical entities that aim to replicate this specific, clinically valuable pharmacokinetic/pharmacodynamic profile.

Comparative Safety Studies for β2-Agonist-Induced Cardiac Effects

Formoterol's well-defined selectivity profile provides a quantitative benchmark for cardiac safety studies. With in vitro binding selectivity documented as 5-fold higher than albuterol [6] and functional selectivity of >200-fold [6], formoterol can serve as a comparator arm in preclinical and clinical research. This is particularly relevant for evaluating new β2-agonists, where demonstrating a selectivity profile that is non-inferior or superior to formoterol's established safety margin is a critical development milestone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Formoterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.